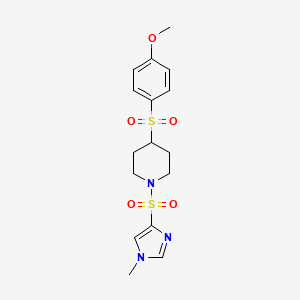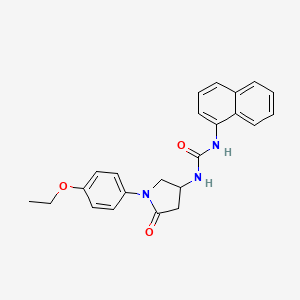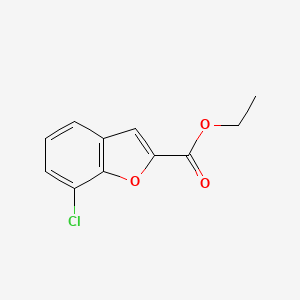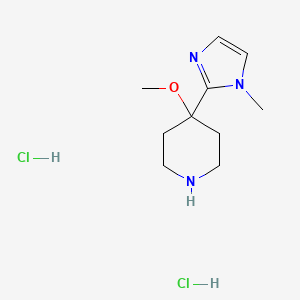![molecular formula C18H23N3O3 B2735393 tert-butyl N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}carbamate CAS No. 1258722-40-5](/img/structure/B2735393.png)
tert-butyl N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tert-butyl N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}carbamate” is likely to be a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as solvents, pesticides, and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely include a phenyl group attached to a carbamate group, which is in turn attached to a cyanocyclobutyl group. The tert-butyl group would be attached to the nitrogen of the carbamate group .Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions, including hydrolysis and reactions with nucleophiles and electrophiles . The specific reactions that “tert-butyl N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}carbamate” would undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, carbamates generally have moderate to high water solubility, and their volatility depends on their specific structure .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[(1-cyanocyclobutyl)-methylcarbamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-17(2,3)24-16(23)20-14-8-5-7-13(11-14)15(22)21(4)18(12-19)9-6-10-18/h5,7-8,11H,6,9-10H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMJHPCAGJXFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/no-structure.png)

![2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B2735314.png)



![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(phenylthio)propanamide](/img/structure/B2735318.png)
![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid](/img/structure/B2735320.png)
![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine](/img/structure/B2735322.png)



![7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B2735332.png)
![2-Chloro-N-[6-(4-methylsulfonylpiperazin-1-yl)pyridin-3-yl]propanamide](/img/structure/B2735333.png)